molecular formula C12H10 B14447398 7b-Methyl-7bH-cyclopent[cd]indene CAS No. 79644-47-6

7b-Methyl-7bH-cyclopent[cd]indene

Cat. No.: B14447398
CAS No.: 79644-47-6
M. Wt: 154.21 g/mol
InChI Key: IYMNWEQUDFDENP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 7b-Methyl-7bH-cyclopent[cd]indene can be synthesized through several methods. One notable method involves the bis-decarbonylation of a dialdehyde precursor . Another versatile synthesis route involves the formation of the third ring via an intramolecular aldol condensation rather than a cycloaddition reaction .

Industrial Production Methods:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7b-Methyl-7bH-cyclopent[cd]indene is primarily related to its aromaticity and the delocalized π-electron system. This delocalization contributes to its stability and reactivity in various chemical reactions . The molecular targets and pathways involved in its interactions are largely dependent on the specific reactions and conditions under which it is studied.

Comparison with Similar Compounds

  • 7b-Ethyl-7bH-cyclopent[cd]indene
  • 7b-Isopropyl-7bH-cyclopent[cd]indene

Comparison: All three compounds share a similar tricyclic aromatic structure with delocalized 10π-electron systems . the substituents (methyl, ethyl, isopropyl) can influence their reactivity and stability. For example, the 7b-ethyl compound undergoes thermal sigmatropic rearrangement to the 2aH-isomer faster than the 7b-methyl analogue .

Properties

CAS No.

79644-47-6

Molecular Formula

C12H10

Molecular Weight

154.21 g/mol

IUPAC Name

11-methyltricyclo[5.3.1.04,11]undeca-1(10),2,4,6,8-pentaene

InChI

InChI=1S/C12H10/c1-12-9-3-2-4-10(12)6-8-11(12)7-5-9/h2-8H,1H3

InChI Key

IYMNWEQUDFDENP-UHFFFAOYSA-N

Canonical SMILES

CC12C3=CC=C1C=CC2=CC=C3

Origin of Product

United States

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